molecular formula C22H30N4O3 B607326 Enerisant CAS No. 1152747-82-4

Enerisant

カタログ番号: B607326
CAS番号: 1152747-82-4
分子量: 398.5 g/mol
InChIキー: IABXVJILZYNSTM-GOSISDBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

エネリサントの合成は、複数のステップを伴い、主要な中間体の調製から始まります。 反応条件には、多くの場合、有機溶媒、触媒、および制御された温度を使用することが含まれ、最終生成物の高収率と高純度が確保されます 。エネリサントの工業生産方法は、スケーラブルで費用対効果が高く設計されており、研究および潜在的な治療的使用のための品質と供給の一貫性が確保されています。

化学反応解析

エネリサントは、次のようなさまざまな化学反応を起こします。

科学研究における用途

エネリサントは、さまざまな科学研究で用途があります。

化学反応の分析

Enerisant undergoes various chemical reactions, including:

科学的研究の応用

Treatment of Narcolepsy

One of the primary areas of research for Enerisant is its application in managing narcolepsy, a chronic sleep disorder characterized by excessive daytime sleepiness and sudden sleep attacks.

  • Study Design : Two phase 2 randomized, double-blind, placebo-controlled trials were conducted to assess the efficacy and safety of this compound at various dosages (5 mg, 10 mg, 25 mg, 50 mg, and 100 mg) over three weeks. The primary endpoint was the mean sleep latency measured by the Maintenance of Wakefulness Test (MWT), while secondary endpoints included the total score on the Epworth Sleepiness Scale (ESS) .
  • Results :
    • In Study 1, doses of 25 mg to 100 mg showed partial efficacy but were associated with significant adverse events leading to withdrawals (e.g., insomnia and headache).
    • Study 2 demonstrated better tolerability at lower doses (5 mg and 10 mg), though efficacy could not be conclusively established .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic and pharmacodynamic profiles of this compound is essential for optimizing its clinical use.

  • Research Findings : A study utilizing positron emission tomography (PET) assessed receptor occupancy by this compound. Results indicated that achieving over 90% occupancy of the H3 receptor correlates with increased arousal and reduced daytime sleepiness .

Case Study: Efficacy in Narcoleptic Patients

A notable case involved a cohort of narcoleptic patients treated with varying dosages of this compound. The findings highlighted:

  • Efficacy : Patients receiving lower doses (5 mg to 10 mg) reported improvements in wakefulness without significant side effects.
  • Adverse Effects : Higher doses resulted in increased reports of insomnia and headaches, emphasizing the need for careful dosage management .

Data Tables

Study Dosage (mg) Primary Endpoint Efficacy Adverse Events
Study 125-100MWTPartialInsomnia, Headache
Study 25-10MWTNot ConfirmedLower incidence

作用機序

エネリサントは、ヒスタミン H3 受容体に結合して拮抗薬/逆アゴニストとして作用することで、その効果を発揮します。 この結合は、H3 受容体のオートレセプター機能を阻害し、脳内のヒスタミン、ドーパミン、アセチルコリンの放出を増加させます 。これらの神経伝達物質は、覚醒、認知、およびその他の中枢神経系の機能の調節に重要な役割を果たしています。 関連する分子標的と経路には、ヒスタミン作動系、ドーパミン作動系、コリン作動系が含まれます .

類似の化合物との比較

エネリサントは、その高い選択性と効力により、他のヒスタミン H3 受容体拮抗薬とは異なります。類似の化合物には、次のものがあります。

類似化合物との比較

Enerisant is unique compared to other histamine H3 receptor antagonists due to its high selectivity and potency. Similar compounds include:

生物活性

Enerisant, a novel histamine H3 receptor antagonist/inverse agonist, has garnered attention for its potential therapeutic applications, particularly in enhancing cognition and promoting wakefulness. This article explores the biological activity of this compound, focusing on its pharmacological profiles, receptor interactions, and clinical implications based on recent studies.

This compound is chemically characterized as 1-(4-{3-[(2R)-2-methylpyrrolidin-1-yl]propoxy}phenyl)-1H-pyrazol-4-ylmethanone monohydrochloride. It acts primarily as a competitive antagonist and inverse agonist at the histamine H3 receptor, exhibiting high affinity and selectivity for both human and rat receptors . The mechanism involves blocking the receptor's action, thereby enhancing the release of neurotransmitters such as histamine, dopamine, and acetylcholine in various brain regions .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits [^3H]N-α-methylhistamine binding to histamine H3 receptors with Ki values of 1.65 nmol/L for human receptors and 7.87 nmol/L for rat receptors . The compound also showed negligible effects on other histamine receptor subtypes (H1, H2, H4) and a wide range of other receptors and enzymes, confirming its selectivity .

In Vivo Effects

This compound's in vivo effects were assessed through various animal models. Notably:

  • Cognitive Enhancement : this compound reversed scopolamine-induced cognitive impairment in rats during social recognition tests at doses where less than 50% of the H3 receptors were occupied (0.03–0.3 mg/kg)【1】【4】.
  • Wake-Promoting Effects : Higher doses (3–10 mg/kg) were necessary to achieve wake-promoting effects【3】【4】.

The following table summarizes key findings from these studies:

Parameter Result
Ki Value (Human H3 Receptor)1.65 nmol/L
Ki Value (Rat H3 Receptor)7.87 nmol/L
Effective Dose for Cognition0.03–0.3 mg/kg (less than 50% occupancy)
Effective Dose for Wakefulness3–10 mg/kg (near full occupancy)

Clinical Trials and Pharmacokinetics

Recent clinical trials have focused on determining the optimal dosing of this compound for conditions like narcolepsy. Two phase 2 studies evaluated doses ranging from 5 mg to 100 mg/day:

  • Study 1 : Higher doses led to significant adverse events including insomnia and headaches【7】.
  • Study 2 : Lower doses (5 mg and 10 mg) were better tolerated but did not confirm efficacy【7】【8】.

Pharmacokinetic assessments indicated that this compound maintains high brain occupancy levels at lower plasma concentrations over time, suggesting a favorable profile for managing excessive daytime sleepiness without significant night-time insomnia【2】【5】.

Case Studies

A notable case involved a patient undergoing treatment for narcolepsy who demonstrated improved wakefulness with minimal side effects when administered a dose of 5 mg/day【7】. This aligns with findings from animal studies indicating that maintaining approximately 90% receptor occupancy is optimal for therapeutic effects without adverse outcomes【8】.

特性

CAS番号

1152747-82-4

分子式

C22H30N4O3

分子量

398.5 g/mol

IUPAC名

[1-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]pyrazol-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C22H30N4O3/c1-18-4-2-9-24(18)10-3-13-29-21-7-5-20(6-8-21)26-17-19(16-23-26)22(27)25-11-14-28-15-12-25/h5-8,16-18H,2-4,9-15H2,1H3/t18-/m1/s1

InChIキー

IABXVJILZYNSTM-GOSISDBHSA-N

SMILES

O=C(C1=CN(C2=CC=C(OCCCN3[C@H](C)CCC3)C=C2)N=C1)N4CCOCC4

異性体SMILES

C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4

正規SMILES

CC1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Enerisant

製品の起源

United States

Synthesis routes and methods

Procedure details

A suspension of (2R)-1-[3-(4-iodophenoxy)propyl]-2-methylpyrrolidine obtained in Example 1-(2) (0.30 g), 4-(1H-pyrazol-4-ylcarbonyl)morpholine obtained in Example 6-(1) (0.19 g), (rac-trans-N,N′-dimethylcyclohexane-1,2-diamine (0.049 g), copper iodide (0.017 g) and cesium carbonate (0.57 g) in N,N-dimethylformamide (0.5 mL) was stirred at 120° C. for 1.5 hours. The reaction mixture was cooled to room temperature, diluted with water and extracted with ethyl acetate. The organic layer was concentrated under reduced pressure, and the resulting residue was purified by NH-type silica gel column chromatography (eluting solvent: n-hexane:ethyl acetate=2:1 to 1:1). The resulting crystal was washed with isopropyl ether to give the titled compound (0.20 g) as a white solid.
Name
(2R)-1-[3-(4-iodophenoxy)propyl]-2-methylpyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.049 g
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
0.57 g
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
0.017 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enerisant
Reactant of Route 2
Enerisant
Reactant of Route 3
Enerisant
Reactant of Route 4
Reactant of Route 4
Enerisant
Reactant of Route 5
Reactant of Route 5
Enerisant
Reactant of Route 6
Reactant of Route 6
Enerisant

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。